molecular formula C11H15NO5S B1314221 [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid CAS No. 29148-95-6

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Cat. No.: B1314221
CAS No.: 29148-95-6
M. Wt: 273.31 g/mol
InChI Key: YFBDJJOJAATEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic Acid is a high-purity chemical reagent intended for research purposes. As a derivative of phenoxyacetic acid, a class of compounds known for its plant growth regulator and auxin-like activity , this compound may be of interest in agricultural and plant biology research. The incorporation of a dimethylsulfamoyl group can influence the molecule's properties, potentially modifying its solubility, bioavailability, or binding affinity in biological systems. Researchers can utilize this compound as a synthetic intermediate or building block for developing more complex molecules, such as potential pharmaceuticals or agrochemicals . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-6-9(18(15,16)12(2)3)4-5-10(8)17-7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBDJJOJAATEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538598
Record name [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29148-95-6
Record name [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction

  • Reactants: Orthocresol (2-methylphenol), monochloracetic acid, and sodium hydroxide in aqueous medium.
  • Procedure: The mixture is heated with stirring (typically around 0.5 hours) to promote nucleophilic substitution, forming 2-methyl-4-hydroxyphenoxyacetic acid intermediate.
  • Acidification: After reaction, the mixture is acidified with concentrated hydrochloric acid or sulfuric acid to separate unreacted orthocresol.
  • Purification: Unreacted orthocresol is removed by steam distillation of the cresol-water azeotrope.

Chlorination Step

  • Chlorinating Agent: Chlorine gas or sodium hypochlorite solution is added to the reaction mass at low temperatures (0–10 °C).
  • pH Control: The pH is maintained between 7.0 and 9.0 using sodium carbonate or sodium hydroxide to optimize chlorination and minimize side reactions.
  • Reaction Time: Typically 1 to 1.5 hours of stirring after chlorine addition.
  • Isolation: The chlorinated product, 2-methyl-4-chlorophenoxyacetic acid, precipitates upon acidification and is collected by filtration, washed, and dried.
  • Yield: Yields of approximately 74–90% have been reported depending on conditions.

Representative Data Table for Preparation of 2-Methyl-4-Chlorophenoxyacetic Acid

Step Conditions Reagents (g) Temperature (°C) Time (h) Yield (%) Notes
Condensation Heating with stirring Orthocresol (57), Monochloracetic acid (48), NaOH (42) ~100 (reflux) 0.5 - Acidify with HCl, steam distillation
Chlorination Chlorine addition, pH 7–9 control Chlorine (35), Na2CO3 (65) 0–10 1.5 74 Acidify to precipitate product
Alternative Sodium hypochlorite addition NaOH (47), Cl2 (41) 0–5 1.5 74 Direct hypochlorite addition

Source: US Patent US2770651A, examples I-IV

Preparation of Methylphenyl Acetic Acid Derivatives via Hydrolysis of Nitriles

For the synthesis of methylphenyl acetic acid analogs, including those with substituents like dimethylsulfamoyl, hydrolysis of corresponding nitriles is a common route.

Acid Hydrolysis of Methylbenzene Acetonitrile

  • Starting Material: o-Methylbenzene acetonitrile or related substituted nitriles.
  • Hydrolysis Conditions: Reaction with 30–70% sulfuric acid at 90–150 °C under reflux with backflow.
  • Reaction Monitoring: The reaction proceeds until nitrile concentration is below 1% (monitored by gas chromatography).
  • Post-Reaction Processing: After cooling, the reaction mixture separates into layers; the lower acidic aqueous layer is removed, and the upper organic layer containing methylphenyl acetic acid is neutralized to pH 7.5–10 with alkali (NaOH, KOH, or Na2CO3).
  • Decolorization: Activated carbon treatment at 50–90 °C removes impurities.
  • Product Isolation: Acidification to pH 1–4 with mineral acid (HCl or H2SO4) precipitates the product, which is filtered, washed, centrifuged, and dried.

Advantages and Industrial Suitability

  • The method is stable, efficient, and suitable for industrial scale.
  • Avoids use of expensive or hazardous organic solvents for recrystallization.
  • The product is sparingly soluble in water at room temperature, facilitating isolation by crystallization.

Reaction Scheme Summary

$$
\text{Methylbenzene acetonitrile} \xrightarrow[\text{H}2\text{SO}4, 90-150^\circ C]{\text{Hydrolysis}} \text{Methylphenyl acetic acid}
$$

Data Table for Hydrolysis Process

Parameter Range/Value Notes
Sulfuric acid conc. 30–70% Optimal at 50–70% for reaction speed
Temperature 90–150 °C Reflux with backflow
Reaction time Until nitrile <1% by GC Typically several hours
Neutralization agent NaOH, KOH, Na2CO3 Adjust pH to 7.5–10
Decolorization temp. 50–90 °C Activated carbon treatment
Acidification pH 1–4 Mineral acids: HCl or H2SO4
Product washing 1–3 times with water To remove residual acid and salts

Source: CN Patent CN100455557C

Summary and Research Findings

  • The preparation of substituted phenoxyacetic acids such as 2-methyl-4-chlorophenoxyacetic acid is well-documented, involving condensation of orthocresol with monochloracetic acid followed by controlled chlorination.
  • Hydrolysis of nitriles under acidic conditions is a robust method for producing methylphenyl acetic acid derivatives, with careful control of acid concentration, temperature, and pH critical for yield and purity.
  • Industrial processes favor methods that minimize hazardous reagents, avoid costly solvents, and allow straightforward isolation of products.
  • The synthesis of this compound likely follows these foundational steps with additional functional group transformations.

Scientific Research Applications

Herbicidal Applications

1. Mechanism of Action
[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid is structurally related to well-known herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). These compounds act as selective herbicides targeting broadleaf weeds while minimizing damage to cereal crops. The mechanism involves the disruption of hormonal balance in plants, leading to growth inhibition and eventual death of the target species .

2. Efficacy Studies
Research indicates that compounds within this chemical class exhibit significant efficacy against various dicotyledonous weeds. For instance, MCPA has been thoroughly studied for its effectiveness in controlling thistle and dock species, showcasing the potential of this compound in similar applications .

HerbicideTarget WeedsApplication Method
MCPABroadleaf weedsFoliar application
[4-DMSA]Dicotyledonous weedsSoil or foliar application

Pharmaceutical Applications

1. Neuropharmacology
Recent studies have highlighted the potential of compounds similar to this compound as selective inhibitors for neurotransmitter transporters. For example, derivatives have shown promise in modulating chloride ion transport in neuronal cells, which is crucial for treating neurodevelopmental disorders such as autism and epilepsy . This underscores the compound's relevance in developing therapies targeting specific neurological pathways.

2. Hypolipidemic Activity
Another area of interest is the synthesis of derivatives from this compound that demonstrate hypolipidemic effects. Research has shown that certain modifications can lead to significant reductions in lipid levels in hyperlipidemic animal models, suggesting a potential therapeutic role in managing cholesterol levels .

Cosmetic Formulations

1. Skin Care Products
The compound's properties have been explored in cosmetic formulations aimed at enhancing skin hydration and stability. Its ability to act as a stabilizer and emulsifier makes it suitable for use in creams and lotions, where it can improve texture and sensory attributes while ensuring product safety .

2. Safety and Efficacy Testing
Before market introduction, formulations containing this compound undergo rigorous testing to evaluate their safety and effectiveness through various methods such as patch tests and skin absorption studies. These evaluations are essential for compliance with regulatory standards set by bodies like the European Union .

Case Studies

1. Agricultural Field Trials
Field trials conducted with formulations containing this compound showed a marked reduction in weed populations compared to untreated controls. The trials also assessed crop yield, demonstrating that the compound effectively controlled weeds without adversely affecting crop health.

2. Clinical Evaluations in Pharmaceuticals
Clinical studies involving derivatives of this compound have indicated promising results in reducing hyperlipidemia among participants with metabolic syndrome. The studies focused on dosage optimization and long-term effects on lipid profiles.

Mechanism of Action

The mechanism of action of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group may play a role in binding to active sites, while the phenoxy and acetic acid moieties contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) LogP (Predicted)
[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid 4-SO₂N(CH₃)₂, 2-CH₃ 243.28 Sulfamoyl, acetic acid Not reported ~1.8
[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid 4-SO₂N(C₂H₅)₂, 2-CH₃ 271.33 Diethylsulfamoyl, acetic acid Not reported ~2.5
2-[4-(Dimethylsulfamoyl)phenyl]acetic acid 4-SO₂N(CH₃)₂ (directly attached) 243.28 Sulfamoyl, acetic acid Not reported ~1.6
(4-Chloro-2-methylphenoxy)acetic acid 4-Cl, 2-CH₃ 200.62 Chloro, acetic acid 155–157 ~2.0
GW0742 (PPARδ agonist) 4-thiazolylmethylsulfanyl, 2-CH₃ 436.41 Thiazole, trifluoromethylphenyl Not reported ~4.5
GW501516 (PPARδ agonist) 4-thiazolylmethylsulfanyl, 2-CH₃ 453.43 Thiazole, trifluoromethylphenyl Not reported ~5.0

Key Observations :

  • Sulfamoyl vs.
  • Substituent Position: Direct attachment of the acetic acid group (as in 2-[4-(dimethylsulfamoyl)phenyl]acetic acid) reduces steric hindrance compared to the phenoxy-linked structure, possibly altering receptor binding .
  • Halogen vs. Sulfamoyl: The chloro substituent in (4-Chloro-2-methylphenoxy)acetic acid increases lipophilicity but lacks the hydrogen-bonding capability of sulfamoyl, limiting target specificity .

Key Observations :

  • PPARδ Agonists: GW0742 and GW501516 exhibit nanomolar potency for PPARδ, attributed to their thiazole and trifluoromethylphenyl moieties, which are absent in the target compound .
  • Sulfamoyl Group: The dimethylsulfamoyl group in the target compound may confer anti-inflammatory properties, as sulfonamides are known to modulate enzyme activity (e.g., carbonic anhydrase) .

Metabolic and Toxicity Profiles

  • Metabolism: Methoxyimino analogs (e.g., 490-M01, 490-M02) undergo Phase I oxidation to hydroxylamines, followed by glucuronidation . In contrast, sulfamoyl-containing compounds like the target molecule may exhibit slower Phase I metabolism due to the electron-withdrawing sulfamoyl group .
  • Toxicity : GW501516 at 15–25 µM induces apoptosis in bladder cancer cells, while diethylsulfamoyl analogs may show higher hepatotoxicity due to increased lipophilicity .

Biological Activity

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid is a compound with notable biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylsulfamoyl group attached to a 2-methylphenoxy acetic acid moiety. This structure is significant for its ability to mimic natural substrates, which is crucial for its biological activity.

The primary mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby inhibiting their activity. This interaction can occur through competitive inhibition or modulation of receptor signaling pathways. The sulfonamide group in the compound is particularly effective in mimicking para-aminobenzoic acid (PABA), which allows it to inhibit key enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase.

Biological Activities

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its sulfonamide structure contributes to its effectiveness against various bacterial strains by disrupting their growth and replication processes .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, suggesting that this compound may also possess this activity. This could be beneficial in treating conditions characterized by inflammation .
  • Enzyme Inhibition : Studies have shown that the compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrase and other relevant enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anti-inflammatory Activity Assessment : Another investigation focused on the anti-inflammatory potential of similar phenoxyacetic acids. The results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting a therapeutic role in inflammatory diseases .

Data Tables

Biological Activity Mechanism Target Enzyme Reference
AntimicrobialInhibitionDihydropteroate Synthase
Anti-inflammatoryModulationCOX Enzymes
Enzyme InhibitionCompetitiveCarbonic Anhydrase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized phenols. For example, Seladelpar (this compound) is synthesized via nucleophilic substitution and sulfamoylation. Key steps include:

  • Introducing the sulfamoyl group using dimethylsulfamoyl chloride under basic conditions.
  • Coupling with acetic acid derivatives via etherification.
  • Reaction optimization may involve controlling temperature (e.g., reflux in methanol with H₂SO₄ as a catalyst, as seen in analogous syntheses) and stoichiometric ratios to minimize byproducts .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfamoylationDimethylsulfamoyl chloride, K₂CO₃, DMF, 50°C7595%
EtherificationBromoacetic acid, NaH, THF, 0°C → RT6892%

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • LC-MS : Confirm molecular weight (e.g., m/z 598 [M+H]+ in similar compounds) and fragmentation patterns .
  • HPLC : Assess purity (e.g., retention time 1.63 minutes under QC-SMD-TFA05 conditions) .
  • ¹H/¹³C NMR : Verify substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm; phenoxy methyl at δ 2.3 ppm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Receptor Binding Assays : Use fluorescence polarization or SPR to study interactions with nuclear receptors (e.g., PPARδ, targeted by Seladelpar).
  • Cellular Models : Test anti-inflammatory activity in LPS-stimulated macrophages (measure IL-6/TNF-α suppression via ELISA) .
  • Dosage : Start with 1–100 µM ranges, using DMSO as a vehicle (<0.1% final concentration).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the phenoxy ring (e.g., replace dimethylsulfamoyl with methylthio or trifluoromethyl groups) and assess changes in potency .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding moieties.
  • Data Contradiction Example : If a methylthio variant shows higher in vitro activity but lower metabolic stability, prioritize derivatives with balanced properties .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicity data?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., oxidative derivatives) in liver microsomes.
  • Species-Specific Models : Compare toxicity in human hepatocytes vs. rodent models to address interspecies differences.
  • Case Study : Seladelpar showed cholestatic toxicity in clinical trials despite promising preclinical data, highlighting the need for humanized liver models .

Q. How can metabolic pathways and Phase I/II transformations be characterized?

  • Methodological Answer :

  • Radiolabeled Studies : Synthesize ¹⁴C-labeled compound and track metabolites in urine/bile (e.g., via accelerator mass spectrometry).
  • Enzyme Inhibition Assays : Test CYP450 isoforms (3A4, 2D6) to identify metabolic liabilities.
  • Example : Kresoxim-methyl derivatives undergo hydroxylation and glucuronidation; similar pathways may apply here .

Q. What experimental designs mitigate variability in biological replicate assays?

  • Methodological Answer :

  • Normalization : Use housekeeping genes (e.g., GAPDH) in qPCR or total protein in Western blots.
  • Statistical Power Analysis : Determine sample size using tools like G*Power to ensure reproducibility.
  • Reference : Titration errors in acetic acid assays (13.6% deviation) emphasize rigorous calibration and replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.